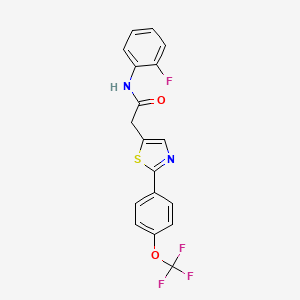

C18H12F4N2O2S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12F4N2O2S |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |

InChI |

InChI=1S/C18H12F4N2O2S/c19-14-3-1-2-4-15(14)24-16(25)9-13-10-23-17(27-13)11-5-7-12(8-6-11)26-18(20,21)22/h1-8,10H,9H2,(H,24,25) |

InChI Key |

NYAABVOTAKTAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C18h12f4n2o2s and Its Analogues

Synthetic Routes for C18H12F4N2O2S

The synthesis of BMS-564929, a bicyclic hydantoin (B18101) derivative, involves a convergent approach. This strategy combines distinct, pre-synthesized molecular fragments in the later stages of the synthesis.

The established pathway for synthesizing BMS-564929 involves the construction of two key intermediates: a substituted benzonitrile (B105546) and a bicyclic hydantoin moiety. oup.com The process can be outlined as follows:

Aryl Backbone Construction : The synthesis often starts with a substituted aniline (B41778), such as 3-chloro-2-methylaniline. This precursor undergoes a series of reactions, including acetylation, to protect the amine group, followed by bromination and ultimately cyanation to install the nitrile group. newdrugapprovals.org A key cyanation step involves reacting a bromide intermediate with copper cyanide in a solvent like DMF at high temperatures. newdrugapprovals.org

Hydantoin Ring Formation : A separate pathway is used to construct the bicyclic hydantoin ring system, which is a critical pharmacophore. nih.gov This typically involves urea (B33335) cyclization reactions.

Stereoselective Coupling : The final key step is the stereoselective coupling of the aryl benzonitrile fragment with the hydantoin moiety to form the final product.

Table 1: Comparison of Synthetic Routes for Key Intermediates

| Route | Key Transformation | Reagents/Catalysts | Reported Advantages/Disadvantages |

|---|---|---|---|

| Route A | Pd-catalyzed cyanation | Pd₂(dba)₃/Xantphos | Higher cost, but improved purity (99.5%) |

| Route B | Enzymatic desymmetrization | Candida antarctica lipase (B570770) B | High enantiomeric excess (>99% ee), but moderate yield (44%) |

| Route C | Flow chemistry | - | 10x productivity gain in hydantoin formation, but challenges with solids handling |

Catalysis plays a crucial role in both the efficiency and stereoselectivity of the synthesis of BMS-564929 and its precursors.

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions, specifically cyanation, have been explored as an alternative to traditional methods using copper cyanide. The use of catalysts like Pd₂(dba)₃ with ligands such as Xantphos can lead to higher purity products, although often at an increased cost.

Biocatalysis : Enzymatic methods have been employed for stereoselective steps. For instance, Candida antarctica lipase B has been used for the kinetic resolution of intermediates, achieving high enantiomeric purity. Additionally, an engineered cis-4-proline hydroxylase has been used to prepare cis-3-hydroxy-L-proline, a precursor for the hydantoin ring system of BMS-564929, with high yield (85%) and diastereomeric excess (>99%). acs.org

Design and Synthesis of this compound Derivatives and Analogues

The design of derivatives and analogues of this compound is guided by the need to improve potency, tissue selectivity, and pharmacokinetic properties.

Rational design strategies for SARM analogues often involve modifying specific parts of the molecule, categorized by their structural components (A-ring, B-ring, etc.). nih.gov For aryl-propionamide type SARMs, which are structurally related to BMS-564929, modifications have included:

A-Ring Modification : Introducing different electron-withdrawing groups at various positions on the phenyl A-ring or replacing it with heterocyclic systems. nih.govaacrjournals.org Structure-activity relationship (SAR) studies have shown that a cyano or nitro group at the 4-position and a trifluoromethyl or chloro group at the 3-position are often optimal for activity. nih.gov

B-Ring Modification : The bicyclic hydantoin B-ring of BMS-564929 is a key feature. nih.gov Exploration of different rigid bicyclic systems has been a strategy to modulate activity and selectivity. nih.gov For example, replacing the 3-oxo group of the hydantoin ring with a sulfamide (B24259) group resulted in a new series of SARM agonists. researchgate.net

Linker and Substituent Modification : The nature and stereochemistry of substituents on the core structure are critical. The (7R,7aS) configuration of the hydroxyl group in BMS-564929 was found to be crucial for high binding affinity.

Computational tools and methodologies like the Structure-Activity Relationship Matrix (SARM) are increasingly used to systematically organize compound series, visualize SAR patterns, and guide the design of new analogues by exploring combinations of core structures and substituents. researchgate.netacs.orgnih.gov

The synthesis of analogues involves versatile chemical transformations to introduce desired functional groups.

Aryl Group Functionalization : Standard aromatic substitution reactions are used to introduce groups like halogens and nitro groups onto the A-ring. For aryl-propionamide analogues, coupling reactions are common. For example, a library of amines can be reacted with a chloropyridine intermediate to afford various 2-amino substituted pyridines, which are then coupled with the appropriate chiral acid to form the final amide products. nih.gov

Thioether and Sulfone Formation : For analogues containing sulfur linkages, a common method involves reacting a bromo- or mesyloxy- intermediate with a thiophenol in the presence of a base like sodium hydride. google.com The resulting thioether can then be oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). google.com

Table 2: Examples of Synthesized SARM Analogues and Precursors

| Compound Name/Class | Key Structural Feature | Synthetic Approach |

|---|---|---|

| (S)-S-23 | 3-fluoro, 4-chlorophenoxy group | Coupling of (S)-2-hydroxy-2-methyl-propanamide derivative with the substituted phenol. nih.gov |

| Enobosarm Analogues | bis-trifluoromethyl groups on ring B | Rational modification of the enobosarm scaffold. aacrjournals.org |

| Tetrahydropyrrolo[1,2-b] oup.comresearchgate.netthiadiazol-2(3H)-one 1,1-dioxide analogues | Sulfamide-based bicyclic core | Replacement of the 3-oxo group in a hydantoin precursor. researchgate.net |

Since the biological activity of SARMs is highly dependent on their stereochemistry, asymmetric synthesis is paramount.

Chiral Resolution : One approach to obtain a single enantiomer is through chiral resolution. For BMS-564929, (S)-mandelic acid was used for classical resolution via diastereomeric salt formation, followed by crystallization-induced asymmetric transformation to improve the yield of the desired stereoisomer.

Chiral Auxiliaries : Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk While not explicitly detailed for BMS-564929 in the provided results, this is a general and powerful strategy in asymmetric synthesis.

Chiral Catalysis : The use of chiral catalysts is a highly efficient method. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be used to create chiral diols from olefins, which are versatile precursors for chiral amino alcohols—a common moiety in SARM structures. researchgate.net Chiral phosphoric acid (CPA) catalysts have also been shown to be effective in the atroposelective synthesis of axially chiral molecules through cycloaddition reactions, a strategy relevant for creating complex chiral scaffolds. mdpi.com For related structures, asymmetric synthesis can begin with chiral starting materials like (S)-(+)-N-{4-cyano-(3-trifluoromethyl)}-3-bromo-2-methyl-2-hydroxy-propionamide to produce optically pure final products. google.com

Elucidation of Biological Activities and Underlying Mechanisms of C18h12f4n2o2s

Investigation of Biological Activity Profiles of C18H12F4N2O2S

The biological activities of compounds with the formula this compound are diverse, with research primarily focused on their potential as anticancer and fungicidal agents.

Specific Bioactivities Observed in Research Models (e.g., anticancer properties)

2,5-dimethyl-celecoxib (DMC): A Celecoxib (B62257) Analog with Potent Anticancer Properties

2,5-dimethyl-celecoxib (DMC), a structural analog of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, has demonstrated significant anticancer activity in a variety of research models. nih.gov Unlike its parent compound, DMC's antitumor effects are independent of COX-2 inhibition. nih.govdovepress.com

Studies have shown that DMC effectively inhibits the proliferation of various cancer cell lines, including those of the colon, prostate, and Burkitt's lymphoma. nih.gov In vivo studies using mouse models of intestinal carcinoma have shown that oral administration of DMC markedly reduces the number and size of carcinomas. nih.gov Furthermore, DMC has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in mice, an effect dependent on the presence of a functional immune system with active natural killer (NK) and T cells. bmj.com Research on nasopharyngeal carcinoma has also revealed that DMC can decrease cell proliferation and tumor formation in xenograft models. researchgate.net

Beyond its direct effects on tumor cells, DMC exhibits anti-angiogenic properties. It has been found to be cytotoxic to tumor-associated brain endothelial cells and to suppress their proliferation and migration, thereby reducing microvessel density in glioma xenografts. bmj.com

Thiazolamide Derivatives: Primarily Fungicidal with Potential Anticancer Activity

Thiazolamide derivatives with the chemical formula this compound have been primarily investigated for their fungicidal properties. One such derivative, N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, has shown excellent activity against the plant pathogenic fungus Rhizoctonia solani. ias.ac.in

While the primary focus has been on fungicidal activity, the broader class of thiazole-containing compounds is recognized for a wide range of biological effects, including anticancer activities. researchgate.netmdpi.com Research on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has shown that some of these compounds exhibit inhibitory effects against human cancer cell lines, including lung (A-549), liver (Bel7402), and intestinal (HCT-8) cancer cells. mdpi.com Specifically, a compound with a 4-chloro-2-methylphenyl amido substitution demonstrated the highest activity against the A-549 cell line. mdpi.com Other studies on thiazole (B1198619) derivatives have reported potent and selective inhibitory activity against a wide array of human cancer cell lines. researchgate.net

Comparative Bioactivity with Related Chemical Classes

2,5-dimethyl-celecoxib (DMC) vs. Celecoxib and other NSAIDs

The bioactivity of DMC is most informatively compared with its parent compound, celecoxib. While both compounds exhibit potent anticancer effects, a key distinction lies in their mechanism of action. Celecoxib is a selective COX-2 inhibitor, and its anti-inflammatory effects are attributed to this inhibition. nih.gov However, DMC is intentionally designed to lack COX-2 inhibitory activity. nih.govsigmaaldrich.com This distinction is significant because the long-term use of selective COX-2 inhibitors like celecoxib has been associated with cardiovascular side effects, which are thought to be linked to COX-2 inhibition. mdpi.com The fact that DMC retains the anticancer properties of celecoxib without inhibiting COX-2 suggests that it may offer a better safety profile for development as an anticancer drug. nih.gov

In comparative studies using human colon cancer cell lines, DMC suppressed cell proliferation with almost the same potency as celecoxib. nih.gov In models of hepatocellular carcinoma, DMC was found to be superior to celecoxib in enhancing the cytotoxic potential of NK and T cells. bmj.com In contrast to other non-steroidal anti-inflammatory drugs (NSAIDs) or other COX-2 specific inhibitors like rofecoxib, DMC and celecoxib appear to be unique in their ability to induce apoptosis by down-regulating the expression of survivin. sigmaaldrich.com

Thiazolamide Derivatives vs. Other Fungicides

The fungicidal efficacy of N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide has been compared to existing commercial fungicides. In studies against Rhizoctonia solani, this compound demonstrated fungicidal activity comparable to thifluzamide (B1681302) and superior to boscalid (B143098). ias.ac.in The EC50 value, which represents the concentration required to inhibit 50% of fungal growth, was found to be significantly lower for this thiazolamide derivative compared to boscalid. ias.ac.in This indicates a higher potency against the target fungus. Furthermore, the cytotoxicity of the optimal thiazolamide derivative was found to be lower than that of thifluzamide, suggesting a potentially better safety profile for non-target organisms. ias.ac.in

Identification of Molecular Targets and Ligand-Target Interactions

The distinct biological activities of the this compound isomers are a direct result of their interactions with different molecular targets.

Characterization of Specific Enzymes, Receptors, or Pathways Modulated by this compound

2,5-dimethyl-celecoxib (DMC)

The anticancer effects of DMC are mediated through multiple molecular pathways, independent of COX-2. A primary target identified for DMC is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2), a molecule implicated in inflammation and cancer. bmj.com

Another key pathway modulated by DMC is the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. DMC has been shown to suppress the expression of T-cell factor 7-like 2 (TCF7L2), a key transcription factor in this pathway, leading to the downregulation of its target genes, cyclin D1 and survivin, which are involved in cell cycle progression and inhibition of apoptosis, respectively. nih.gov

DMC also impacts the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. sigmaaldrich.com By inhibiting this pathway, DMC can induce apoptosis in cancer cells. Furthermore, in nasopharyngeal carcinoma, the anticancer effects of DMC have been linked to the activation of the ROS/JNK signaling axis, which can trigger both apoptosis and autophagy. researchgate.net

Thiazolamide Derivatives

The primary molecular target for the fungicidal activity of thiazolamide derivatives, including N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, is the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. ias.ac.innih.gov SDH plays a critical role in two fundamental cellular processes: the tricarboxylic acid (TCA) cycle and the electron transport chain, both of which are essential for cellular energy production. nih.govanr.fr By inhibiting SDH, these fungicides disrupt the fungus's ability to produce ATP, leading to cell death. ias.ac.in

Binding Affinity and Selectivity Studies

2,5-dimethyl-celecoxib (DMC)

Binding affinity studies have confirmed the selectivity of DMC. It is a very weak inhibitor of COX-2, with an IC50 value greater than 100 μM. dovepress.com In contrast, its parent compound, celecoxib, has a high affinity for COX-2. plos.org

DMC does, however, inhibit mPGES-1 with an IC50 of 15.6 μM in HeLa cells and reduces PGE2 production in various cell lines with IC50 values ranging from 0.64 to 3.08 μM. nih.gov In terms of its antiproliferative effects, DMC has an IC50 for cytotoxicity in tumor-associated endothelial cells of 50 μmol/L. bmj.com

Interactive Data Table: IC50 Values for 2,5-dimethyl-celecoxib (DMC)

| Target/Process | Cell Line/System | IC50 Value |

| COX-2 Inhibition | Enzyme Assay | >100 µM |

| mPGES-1 Inhibition | HeLa Cells | 15.6 µM |

| PGE2 Production | HeLa Cells | 0.64 µM |

| PGE2 Production | A549 Cells | 0.83 µM |

| PGE2 Production | HCA-7 Cells | 3.08 µM |

| Cytotoxicity | Tumor-Associated Endothelial Cells | 50 µM |

Thiazolamide Derivatives

Interactive Data Table: Fungicidal Activity (EC50) of a Thiazolamide Derivative against Rhizoctonia solani

| Compound | EC50 (mg/L) |

| N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide | 0.031 |

| Thifluzamide (Commercial Fungicide) | 0.024 |

| Boscalid (Commercial Fungicide) | 1.040 |

Mechanistic Insights into Target Engagement

2,5-dimethyl-celecoxib (DMC)

The engagement of DMC with its molecular targets triggers a cascade of downstream events leading to its anticancer effects. The inhibition of the Wnt/β-catenin pathway, for instance, leads to a reduction in the levels of cyclin D1 and survivin. nih.gov The decrease in cyclin D1 contributes to cell cycle arrest, while the downregulation of the anti-apoptotic protein survivin makes cancer cells more susceptible to apoptosis. nih.govsigmaaldrich.com

The induction of apoptosis by DMC is a well-documented mechanism. In multiple myeloma cells, DMC has been shown to reduce the expression of not only survivin but also cyclins A and B, and the kinases MEK1 and MEK2. nih.gov In nasopharyngeal carcinoma, DMC induces both apoptosis and autophagy through the activation of the ROS/JNK signaling pathway. researchgate.net The compound has also been shown to trigger endoplasmic reticulum (ER) stress, which can lead to apoptosis in tumor cells. bmj.com

Furthermore, DMC's impact on the tumor microenvironment is a crucial aspect of its mechanism. By enhancing the cytotoxic activity of NK and T-cells and inhibiting their exhaustion, DMC helps to mount a more effective anti-tumor immune response. bmj.com

Thiazolamide Derivatives

The mechanism of action for thiazolamide fungicides is the disruption of mitochondrial respiration by inhibiting succinate dehydrogenase. ias.ac.in SDH is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding site for these inhibitors, known as the ubiquinone-binding (Qp) site, is located at the interface of the SdhB, SdhC, and SdhD subunits. online-rpd.org

Molecular docking studies have provided insights into how N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide engages with this target. These computational models suggest that the compound fits into the active site of SDH, forming interactions that prevent the natural substrate, ubiquinone, from binding. This blockage of the electron transport chain disrupts ATP synthesis, ultimately leading to fungal cell death. ias.ac.in The high conservation of the SDH enzyme across different fungal species explains the broad-spectrum activity of some of these inhibitors, but also raises questions about their potential effects on non-target organisms, including mammals, where SDH plays a similarly vital role. nih.govanr.fr

Table of Compound Names

| Chemical Formula | Common/Systematic Name |

| This compound | 2,5-dimethyl-celecoxib |

| This compound | N-(2-(4-chlorophenoxy)phenyl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide |

| C17H14F3N3O2S | Celecoxib |

| Not Applicable | Rofecoxib |

| Not Applicable | Thifluzamide |

| Not Applicable | Boscalid |

Analysis of Cellular Pathways Perturbed by BAY-876

Downstream Effects on Cellular Signaling Cascades

The inhibition of GLUT1 by BAY-876 triggers significant downstream effects on various cellular signaling cascades, primarily those related to cellular energy metabolism and stress responses. By blocking glucose uptake, BAY-876 effectively starves cancer cells of their main fuel source. tocris.commdpi.com This energy depletion leads to the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.net Activation of AMPK, in turn, can lead to the phosphorylation and inhibition of downstream targets like acetyl-CoA carboxylase (ACC), impacting fatty acid synthesis. researchgate.net

Furthermore, in colorectal cancer cells, the combination of BAY-876 with another agent, DBI-2, has been shown to result in an enhanced depletion of Axin2 and c-Myc, and a decrease in the phosphorylation of p70S6K and S6, which are components of the mTOR signaling pathway. researchgate.net The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key outcome of targeting cancer metabolism. nih.gov Research has also indicated that the PI3K/AKT/mTOR pathway is involved in regulating GLUT1 expression, suggesting a potential feedback loop that could be exploited in combination therapies. nih.gov

In some cancer cell contexts, inhibition of GLUT1 by BAY-876 can lead to an unexpected increase in mitochondrial respiration as cells attempt to compensate for the lack of glycolysis. nih.govbioengineer.org This metabolic shift, however, comes at a cost, leading to increased production of reactive oxygen species (ROS). nih.govbioengineer.org The accumulation of ROS induces oxidative stress, which can damage cellular components and trigger cell death pathways. nih.gov

The table below summarizes the key signaling pathways affected by BAY-876.

| Pathway | Effect of BAY-876 | Key Downstream Molecules Affected | Cellular Outcome |

| Glycolysis | Inhibition | - | Decreased ATP production, Reduced lactate (B86563) levels. tocris.commdpi.com |

| AMPK Signaling | Activation | p-AMPK, p-ACC | Altered energy homeostasis, Inhibition of fatty acid synthesis. researchgate.net |

| mTOR Signaling | Inhibition | p-P70S6K, p-S6, Axin2, c-Myc | Reduced cell growth and proliferation. researchgate.net |

| Oxidative Stress | Induction | Reactive Oxygen Species (ROS) | Increased oxidative damage, Apoptosis. nih.govbioengineer.org |

Impact on Cell Cycle Progression and Apoptotic Pathways

BAY-876 has a significant impact on both cell cycle progression and the induction of apoptosis in cancer cells. The disruption of glucose metabolism and the resulting cellular stress can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. biorxiv.orgmedchemexpress.com

Studies in triple-negative breast cancer (TNBC) cell lines have shown that treatment with BAY-876 can cause a modest but significant decrease in the S phase of the cell cycle, with a corresponding increase in the G1 phase. biorxiv.org In other cancer types, such as thyroid cancer, GLUT1 inhibitors have been observed to cause G2/M arrest. researchgate.net This cell cycle arrest is a crucial mechanism by which BAY-876 exerts its anti-proliferative effects. The cell cycle is a tightly regulated process with several checkpoints that ensure the fidelity of DNA replication and cell division. khanacademy.org Key proteins like p53 and p21 play a critical role in these checkpoints, and their activation can lead to cell cycle arrest in response to cellular stress, such as that induced by BAY-876. news-medical.netpressbooks.pubnih.gov

In addition to cell cycle arrest, BAY-876 is a potent inducer of apoptosis, or programmed cell death. nih.govnih.gov The increased production of ROS due to metabolic shifts is a major trigger for apoptosis. nih.govbioengineer.org In colorectal cancer cells, BAY-876 treatment led to a dose-dependent increase in apoptosis rates, which was correlated with increased levels of cleaved-PARP, a hallmark of apoptosis. nih.gov Similarly, in TNBC cells, a significant increase in the number of apoptotic cells was observed following treatment with BAY-876, as indicated by caspase 3/7 staining. biorxiv.org

Apoptosis is a fundamental process for removing damaged or unwanted cells and is often dysregulated in cancer. nih.gov The ability of BAY-876 to reactivate this process in cancer cells is a key aspect of its therapeutic potential. The combination of BAY-876 with other agents can have synergistic effects on apoptosis. For instance, in colorectal cancer cells, combining BAY-876 with DBI-2 resulted in a dramatic increase in the rate of apoptosis. researchgate.net

The following table details the effects of BAY-876 on cell cycle and apoptosis in different cancer cell lines.

| Cell Line Type | Effect on Cell Cycle | Effect on Apoptosis | Key Apoptotic Markers |

| Triple-Negative Breast Cancer (HCC1806, Hs 578T) | Decrease in S phase, Increase in G1 phase. biorxiv.org | Increased apoptosis. biorxiv.org | Caspase 3/7 activation. biorxiv.org |

| Colorectal Cancer (HCT116, DLD1, LoVo, COLO205) | Not specified | Dose-dependent increase in apoptosis. nih.gov | Increased cleaved-PARP expression. nih.gov |

| Thyroid Cancer | G2/M arrest. researchgate.net | Not directly induced by BAY-876 alone in this study. researchgate.net | - |

Modulation of Gene Expression and Proteomic Profiles

The cellular perturbations induced by BAY-876 are reflected in significant changes at the level of gene expression and the proteome. nih.govbiorxiv.org Proteomics, the large-scale study of proteins, provides a snapshot of the functional state of a cell and can reveal the complex responses to drug treatment. frontlinegenomics.comwikipedia.org

In studies on TNBC, gene set enrichment analysis (GSEA) of cells treated with BAY-876 revealed that pathways associated with oxidative phosphorylation (OXPHOS) were enriched in resistant cell lines. biorxiv.org This suggests that cells with a higher intrinsic capacity for mitochondrial respiration are better able to survive the glycolytic blockade imposed by BAY-876. nih.gov Furthermore, proteomic analysis identified that the protein levels of the retinoblastoma tumor suppressor (RB1) strongly correlated with sensitivity to GLUT1 inhibition, with RB1-negative cells being insensitive. nih.govbiorxiv.org

In colorectal cancer, treatment with BAY-876 led to a reduction in GLUT1 protein expression levels, confirming the drug's on-target activity. nih.govnih.gov In vivo studies using xenograft models also showed that BAY-876 treatment downregulated the expression of both GLUT1 and the proliferation marker Ki-67 in tumor tissues. nih.gov

The field of proteogenomics, which integrates proteomic and genomic data, can further elucidate the mechanisms of action of drugs like BAY-876. wikipedia.org By analyzing the changes in the entire set of proteins, researchers can identify novel biomarkers of drug response and resistance, as well as new therapeutic targets. frontlinegenomics.com Techniques like weighted gene co-expression network analysis (WGCNA) can be used to identify modules of co-expressed genes and proteins that are associated with specific cellular states or responses to treatment. frontiersin.org

The table below provides a summary of the observed changes in gene and protein expression in response to BAY-876.

| Analysis Type | Cell/Tissue Type | Key Findings | Implication |

| Gene Set Enrichment Analysis (GSEA) | Triple-Negative Breast Cancer (TNBC) | OXPHOS pathways enriched in resistant cells. biorxiv.org | Cells with higher mitochondrial capacity are less sensitive to GLUT1 inhibition. nih.gov |

| Proteomics | Triple-Negative Breast Cancer (TNBC) | RB1 protein levels correlate with sensitivity. nih.govbiorxiv.org | RB1 status may be a predictive biomarker for BAY-876 efficacy. nih.gov |

| Western Blot | Colorectal Cancer | Reduced GLUT1 protein expression. nih.govnih.gov | Confirms on-target activity of BAY-876. nih.gov |

| Immunohistochemistry (IHC) | Colorectal Cancer Xenografts | Downregulation of GLUT1 and Ki-67. nih.gov | In vivo evidence of anti-proliferative and on-target effects. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C18h12f4n2o2s Derivatives

Principles and Methodologies of SAR Analysis for C18H12F4N2O2S

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.orgnih.gov By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key structural components responsible for the desired biological effect. For derivatives of this compound, which act as fungicides, SAR studies aim to elucidate the structural requirements for potent antifungal activity. researchgate.netnih.gov

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgnih.gov For the this compound chemical class and its analogs, which function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), the key pharmacophoric features are those that enable optimal binding to the SDH enzyme.

The general structure of these fungicidal compounds consists of a thiazole (B1198619) carboxamide core linked to a diphenyl ether moiety. nih.gov SAR studies have identified several crucial structural motifs:

Thiazole Ring: This heterocyclic ring is a critical component for the fungicidal activity. imist.maacs.org

Amide Linker (-CONH-): The amide bond connects the thiazole ring to the diphenyl ether portion of the molecule and is essential for maintaining the correct orientation of the molecule within the enzyme's active site. nih.gov

Diphenyl Ether Moiety: This bulky, hydrophobic group plays a significant role in the binding affinity of the compounds. nih.gov

Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group on the thiazole ring is often associated with enhanced fungicidal activity. researchgate.net

A specific example of a compound with the formula this compound is N-(2-(4-fluorophenoxy)phenyl)-4-(trifluoromethyl)thiazole-5-carboxamide. In a study by Yan et al. (2023), this compound and its derivatives were synthesized and evaluated for their fungicidal activity against various plant pathogens. nih.gov The core pharmacophore can be described by the spatial arrangement of a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H), and hydrophobic regions (the diphenyl ether and the trifluoromethyl-substituted thiazole). wikipedia.orgimist.ma

Influence of Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by introducing different substituents at various positions on the aromatic rings. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with the target enzyme.

A study on thiazolamide derivatives containing a diphenyl ether moiety revealed the following SAR trends based on substitutions on the phenoxy ring:

| Compound ID | Substituent (R) | EC50 (mg/L) against R. solani |

| IIa | 2-F | 0.165 |

| IIb | 3-F | 0.381 |

| IIc | 4-F | 0.098 |

| IId | 2-Cl | 0.283 |

| IIe | 3-Cl | 1.477 |

| IIf | 4-Cl | 0.031 |

| IIg | 4-Br | 0.203 |

| IIh | 4-CH3 | 0.435 |

| IIi | 4-OCH3 | 0.872 |

| Thifluzamide (B1681302) | - | 0.024 |

| Boscalid (B143098) | - | 1.040 |

Data sourced from Yan et al. (2023). nih.gov

Position of Halogen Substituents: For both fluorine and chlorine substituents, the order of activity is para > ortho > meta. For instance, the 4-fluoro derivative (IIc, EC50 = 0.098 mg/L) is more potent than the 2-fluoro (IIa, EC50 = 0.165 mg/L) and 3-fluoro (IIb, EC50 = 0.381 mg/L) derivatives. nih.gov A similar trend is observed for chlorine substitution, with the 4-chloro derivative (IIf, EC50 = 0.031 mg/L) showing the highest activity, comparable to the commercial fungicide thifluzamide. nih.gov

Nature of Halogen Substituents: At the para position, a chlorine atom (IIf, EC50 = 0.031 mg/L) confers higher activity than a bromine atom (IIg, EC50 = 0.203 mg/L), which in turn is more effective than a fluorine atom (IIc, EC50 = 0.098 mg/L). nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) at the para position generally lead to higher activity compared to electron-donating groups like methyl (IIh, EC50 = 0.435 mg/L) and methoxy (B1213986) (IIi, EC50 = 0.872 mg/L). nih.gov This suggests that a lower electron density on the phenoxy ring is favorable for activity.

These SAR findings are crucial for guiding the synthesis of new, more potent derivatives. For example, based on these results, further modifications could focus on introducing small, highly electronegative substituents at the para-position of the phenoxy ring.

Computational Approaches in QSAR for this compound

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

Development of Predictive Models for Biological Activity

For thiazole derivatives acting as SDH inhibitors, both 2D and 3D-QSAR models have been developed to predict their fungicidal activity. imist.maimist.ma A comparative study by Tabti et al. (2020) on a series of thiazole derivatives provided both 2D and 3D-QSAR models for their inhibitory activity against the succinate dehydrogenase from Sclerotinia sclerotiorum (ssSDH). imist.ma

2D-QSAR Model:

A 2D-QSAR model was established using multiple linear regression (MLR), yielding a statistically significant equation:

pEC50 = 0.12 * J + 0.25 * LogP - 0.18 * NRB + 0.09 * MD + 3.45

This model demonstrated good statistical quality with a coefficient of determination (R²) of 0.80 and a leave-one-out cross-validation coefficient (Q²) of 0.63. imist.ma The descriptors in this model represent different aspects of the molecular structure:

J (Balaban's J index): A topological descriptor related to the molecular shape and branching. Its positive coefficient suggests that a specific topology is beneficial for activity.

LogP (Octanol-water partition coefficient): A measure of the molecule's lipophilicity. The positive coefficient indicates that higher lipophilicity is favorable for activity, which is consistent with the need for the molecule to cross biological membranes to reach its target.

NRB (Number of Rotatable Bonds): This descriptor relates to the molecule's flexibility. The negative coefficient suggests that a more rigid conformation may be preferred for binding to the enzyme.

MD (Molecular Density): This descriptor relates to the compactness of the molecule.

3D-QSAR (CoMSIA) Model:

A 3D-QSAR model was developed using Comparative Molecular Similarity Indices Analysis (CoMSIA). imist.ma This method calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. The resulting CoMSIA model showed excellent statistical significance with an R² of 0.957, a Q² of 0.614, and a predictive R² for the test set (R²test) of 0.80. imist.ma

The interpretation of the CoMSIA contour maps provides a visual representation of the SAR:

Steric Fields: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where they decrease it. For thiazole derivatives, bulky groups are favored at certain positions on the phenyl ring, suggesting they can occupy a hydrophobic pocket in the enzyme. researchgate.net

Electrostatic Fields: Blue contours highlight areas where positive charges enhance activity, and red contours show where negative charges are favorable. The model indicated that electronegative groups on the phenyl ring are beneficial. researchgate.net

Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups increase activity, while white contours show where hydrophilic groups are preferred. The diphenyl ether moiety is likely situated in a hydrophobic region of the binding site. imist.ma

Hydrogen Bond Donor/Acceptor Fields: Cyan contours show where H-bond donors are favorable, and purple contours indicate favorable positions for H-bond acceptors. The amide linker is a key site for hydrogen bonding interactions. imist.ma

Descriptor Selection and Model Validation

The development of a reliable QSAR model hinges on the appropriate selection of molecular descriptors and rigorous validation of the model's predictive power. researchgate.net

Descriptor Selection: The process begins with the calculation of a large number of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). ufba.br To avoid overfitting and to create a mechanistically interpretable model, it is crucial to select a small subset of relevant descriptors. nih.gov Techniques like genetic function approximation (GFA) or stepwise multiple linear regression are often employed for this purpose. nih.govufv.br In the 2D-QSAR model for thiazole derivatives, a combination of topological, physicochemical, and constitutional descriptors was selected. imist.ma

Model Validation: Validation is essential to ensure that the QSAR model is robust and has good predictive ability for new compounds. researchgate.net It is typically performed using both internal and external validation methods.

Internal Validation: This is often done using cross-validation techniques like leave-one-out (LOO) cross-validation. researchgate.net The model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. A high cross-validated correlation coefficient (Q²) indicates good internal consistency and robustness of the model. imist.maresearchgate.net For the 2D and 3D-QSAR models of the thiazole derivatives, the Q² values were 0.63 and 0.614, respectively, indicating good internal predictivity. imist.ma

External Validation: The most stringent test of a QSAR model is its ability to predict the activity of compounds that were not used in its development. researchgate.net This is achieved by splitting the initial dataset into a training set (for model building) and a test set (for validation). The predictive ability is assessed by the predictive R² (R²pred), which measures the correlation between the predicted and observed activities for the test set compounds. An R²pred value greater than 0.6 is generally considered indicative of a good predictive model. uniroma1.it The CoMSIA model for the thiazole derivatives had an R²test of 0.80, demonstrating excellent external predictive power. imist.ma

Applicability Domain (AD): The AD defines the chemical space for which the model's predictions are reliable. researchgate.net It is determined based on the range of descriptor values of the training set compounds. Predictions for compounds that fall outside the AD are considered less reliable. The Williams plot is a common graphical method for visualizing the AD. researchgate.net

The successful development and validation of QSAR models for this compound and its analogs provide a powerful computational tool for the design of novel, highly potent fungicides.

Computational Chemistry and Molecular Modeling of C18h12f4n2o2s

Molecular Docking Simulations with C18H12F4N2O2S

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for proposing the binding mode of a potential drug candidate. For this compound, docking simulations would involve preparing its 3D structure and placing it into the binding site of a selected protein target to evaluate its binding potential.

Once docked into a protein's active site, the specific interactions between this compound and the protein's amino acid residues are analyzed. These non-covalent interactions are the basis of molecular recognition and binding affinity. The chemical structure of this compound, featuring hydrogen bond acceptors (oxygen and nitrogen atoms), hydrogen bond donors (N-H groups), and electronegative fluorine atoms, allows for a variety of interactions.

Key interactions for this compound would typically include:

Hydrogen Bonds: Formed between the amide or amine groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the phenyl rings of the ligand and non-polar residues of the target.

Pi-Pi Stacking: Potential interactions between the aromatic rings of this compound and residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The fluorine atoms could engage in favorable interactions with electron-rich atoms in the binding pocket.

A hypothetical analysis of interactions between a this compound isomer and a protein kinase target might yield the following results:

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Group Involved | Protein Residue Example | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Lysine (LYS) 72 | 2.9 |

| Hydrogen Bond | Amide N-H | Glutamic Acid (GLU) 91 | 3.1 |

| Hydrophobic | Fluorophenyl Ring | Leucine (LEU) 130 | 3.8 |

A primary output of molecular docking is the prediction of the most energetically favorable binding pose of the ligand within the receptor's active site. Docking algorithms generate multiple possible conformations and orientations and rank them using a scoring function, which estimates the binding free energy. This score, typically expressed in kcal/mol, provides a prediction of the binding affinity—the strength of the interaction between the ligand and the protein. A lower (more negative) score generally indicates a stronger, more stable interaction.

For this compound, docking studies against a panel of cancer-related kinases could be performed to predict its inhibitory potential and selectivity.

Table 2: Hypothetical Predicted Binding Affinities of this compound against Protein Kinases

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.5 |

| c-Met Kinase | 3RHK | -7.8 |

Molecular Dynamics Simulations to Explore this compound Conformational Landscape and Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. By simulating the this compound-protein complex in a realistic environment (including water and ions), MD can be used to assess the stability of the predicted binding pose, explore conformational changes, and refine the understanding of the binding interactions. The simulation involves numerically solving Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities.

An MD simulation would reveal how the ligand and protein adapt to each other, the stability of key hydrogen bonds over time, and the role of water molecules in mediating interactions. This provides a more accurate and dynamic picture of the binding event than docking alone.

Table 3: Typical Parameters for an MD Simulation of a this compound-Protein Complex

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~100,000 atoms |

| Simulation Time | 100-200 nanoseconds (ns) |

| Temperature | 300 K (27 °C) |

| Pressure | 1 bar |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a highly detailed description of a molecule's electronic structure. Unlike the classical approximations of molecular mechanics used in docking and MD, QM methods can accurately model electron distribution, orbital energies, and chemical reactivity. Methods like Density Functional Theory (DFT) are often employed to study drug candidates like this compound.

For this compound, QM calculations can determine:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, which is crucial for understanding reaction mechanisms.

Electrostatic Potential (ESP): An ESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that guide intermolecular interactions.

Partial Atomic Charges: Quantifying the charge on each atom helps in refining the force fields used for MD simulations and understanding electrostatic interactions.

Table 4: Hypothetical QM-Predicted Properties for a this compound Isomer (DFT/B3LYP)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

De Novo Drug Design and Generative Chemistry Approaches for this compound Analogues

De novo drug design involves creating novel molecular structures with desired properties, often starting from a known active compound or a fragment. The structure of this compound can serve as a scaffold or starting point for designing new analogues. By identifying the key interacting moieties (the pharmacophore), computational methods can suggest modifications to improve affinity, selectivity, or pharmacokinetic properties.

Generative chemistry, a subset of artificial intelligence, uses deep learning models to design new molecules. A model could be trained on a database of known kinase inhibitors, including this compound, to learn the underlying chemical patterns. It could then generate novel analogues of this compound that are predicted to have enhanced activity or other desirable drug-like properties. These newly generated structures can then be evaluated using the docking, MD, and QM methods described above in an iterative design cycle.

Table 5: Conceptual De Novo Design Based on a this compound Fragment

| Starting Fragment (from this compound) | Design Goal | Proposed Modification | Rationale |

|---|---|---|---|

| Fluorophenyl group | Enhance hydrogen bonding | Replace fluorine with a hydroxyl (-OH) or amino (-NH2) group | Introduce a strong hydrogen bond donor/acceptor to interact with the protein backbone. |

| Trifluoromethoxy group | Improve metabolic stability | Replace with a cyclopropyl (B3062369) or tert-butyl group | Remove potentially metabolically labile group. |

Preclinical Research Models for Evaluating C18h12f4n2o2s

In Vitro Studies of Acorafloxacin

The in vitro evaluation of Acorafloxacin has provided a foundational understanding of its antibacterial spectrum and potency. These studies are critical in the early stages of drug development to predict clinical efficacy.

Cell-Based Assays

Cell-based assays are instrumental in determining the minimum inhibitory concentration (MIC) of an antibiotic against various bacterial strains. Acorafloxacin has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria. ncats.io

In a comprehensive study, the in vitro activity of Acorafloxacin (JNJ-Q2) was assessed against 511 clinical isolates of Staphylococcus aureus from patients with acute bacterial skin and skin structure infections. The results highlighted Acorafloxacin as the most potent fluoroquinolone tested, with MIC50 and MIC90 values of 0.12 and 0.5 µg/ml, respectively. researchgate.net This potency was maintained against methicillin-resistant S. aureus (MRSA) and ciprofloxacin-resistant MRSA strains. ncats.ioresearchgate.net

Further studies have shown its effectiveness against Streptococcus pneumoniae, including strains with resistance to other fluoroquinolones. ncats.ioresearchgate.net Against a panel of 118 recent clinical isolates of S. pneumoniae, Acorafloxacin demonstrated an MIC90 of 0.12 µg/ml, making it 32-fold more potent than moxifloxacin (B1663623). ncats.ioresearchgate.net The compound's activity against Gram-negative pathogens was found to be generally comparable to that of moxifloxacin. researchgate.net

| Organism | Strain Type | MIC90 (µg/ml) | Comparative Potency |

|---|---|---|---|

| Staphylococcus aureus | All isolates (n=511) | 0.5 | ≥16-fold more potent than moxifloxacin, levofloxacin, and ciprofloxacin (B1669076) researchgate.net |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 | 32-fold more potent than moxifloxacin researchgate.net |

| Streptococcus pneumoniae | All isolates (n=118) | 0.12 | 32-fold more potent than moxifloxacin ncats.ioresearchgate.net |

Enzyme Inhibition Assays and Receptor Binding Studies

Acorafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes. ontosight.ai Specifically, it targets DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and recombination. ncats.ioontosight.ainih.gov The addition of a methoxyl group at the C-8 position of the fluoroquinolone nucleus is believed to contribute to a more balanced affinity for both enzymes. mdpi.com This dual-targeting mechanism is thought to lower the potential for the development of bacterial resistance. researchgate.netnih.gov

While the primary targets are bacterial enzymes, studies have also investigated the interaction of fluoroquinolones with mammalian receptors to understand potential side effects. For instance, some fluoroquinolones have been shown to interact with GABA-A receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, specific receptor binding affinity data for Acorafloxacin is not extensively detailed in the provided search results.

Advanced In Vitro Models

While specific studies on Acorafloxacin using advanced in vitro models like 3D cell cultures and organoids are not detailed in the search results, these models are becoming increasingly important in drug discovery. nih.govnuvisan.comnih.gov They offer a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for better prediction of drug efficacy and toxicity. biocompare.com For antibacterial research, these models can help to understand drug penetration and activity within complex tissue-like structures, such as biofilms. uantwerpen.be

In Vivo Animal Models for Acorafloxacin Research

In vivo studies are crucial to confirm the efficacy and pharmacodynamic properties of a drug candidate in a living organism before proceeding to human trials. nih.govnih.gov Acorafloxacin has demonstrated excellent in vivo activity in various animal models of infection. ncats.io

Selection and Development of Disease Models

Rodent models, particularly mice, are commonly used in preclinical studies of infectious diseases. mdpi.comfrontiersin.org For Acorafloxacin, mouse models of systemic and local infections have been employed to evaluate its efficacy. mdpi.com These models have demonstrated the compound's effectiveness against infections caused by both antibiotic-susceptible and resistant strains of bacteria, including MRSA. mdpi.com

While specific studies using C. elegans or zebrafish models for Acorafloxacin were not found, these models are increasingly utilized in early-stage drug screening and for studying host-pathogen interactions due to their rapid development and genetic tractability. uantwerpen.benih.govoup.commdpi-res.comkaggle.com

Pharmacodynamic Studies in Preclinical Species

Pharmacodynamic (PD) studies investigate the relationship between drug concentration and its therapeutic effect. For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of bacterial killing. nih.gov Human and animal studies with other fluoroquinolones have indicated that an AUC/MIC ratio of approximately 100 is associated with maximum clinical and bacteriological efficacy. nih.gov

In vivo studies with Acorafloxacin have shown it to be efficacious in rodent pneumonia models against pathogens like MRSA and S. pneumoniae. mdpi.com These studies help to establish the dose-response relationship and inform the selection of appropriate dosing regimens for clinical trials. researchgate.net The pharmacokinetics of Acorafloxacin, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized, with an estimated oral bioavailability of 65%. researchgate.netresearchgate.net

| Research Area | Model Type | Key Findings |

|---|---|---|

| In Vitro | Cell-Based Assays (Bacterial Cultures) | Potent activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and fluoroquinolone-resistant S. pneumoniae. ncats.ioresearchgate.netresearchgate.net |

| Enzyme Inhibition Assays | Inhibits bacterial DNA gyrase and topoisomerase IV. ncats.ioontosight.ainih.gov | |

| In Vivo | Rodent Models (Mice) | Demonstrated efficacy in systemic and local infection models, including those caused by MRSA. mdpi.com |

| Pharmacodynamic Studies | Efficacy in rodent pneumonia models helps establish dose-response relationships. mdpi.com |

Mechanistic Investigations in Whole Organism Systems

Preclinical evaluation of the compound C18H12F4N2O2S, also known as Fasiglifam or TAK-875, in whole organism systems has been crucial for elucidating its mechanisms of action, particularly concerning its therapeutic effects and toxicity profile. These in vivo studies have primarily utilized various rodent and non-rodent animal models to understand the compound's physiological and pathological impact.

The principal therapeutic mechanism of Fasiglifam is centered on its function as a selective agonist for the G protein-coupled receptor 40 (GPR40), which is also known as free fatty acid receptor 1 (FFAR1). plos.orgnih.gov This receptor is predominantly expressed in pancreatic β-cells. plos.orgscohia.com In vivo studies in diabetic rat models, including Zucker Diabetic Fatty (ZDF) rats and neonatal streptozotocin (B1681764) (N-STZ)-1.5 rats, have demonstrated that Fasiglifam potentiates glucose-stimulated insulin (B600854) secretion (GSIS). medchemexpress.comresearchgate.net This action is strictly glucose-dependent; the compound does not significantly increase insulin secretion or cause hypoglycemia in normal rats with stable glucose levels. medchemexpress.comresearchgate.net

Mechanistic studies have revealed that Fasiglifam acts as an ago-allosteric modulator of FFAR1. plos.org This means it works cooperatively with endogenous free fatty acids (FFAs) to enhance insulin release. plos.org This synergistic mechanism was confirmed in diabetic rats where the insulin-releasing effect of Fasiglifam was diminished when plasma FFA levels were lowered using a lipolysis inhibitor. plos.org The binding to GPR40 initiates a Gαq-mediated signaling pathway, which leads to an increase in intracellular calcium concentrations ([Ca2+]i) and amplifies calcium oscillations, ultimately augmenting insulin secretion in a glucose-dependent manner. plos.orgnih.gov The essential role of GPR40 was unequivocally demonstrated in GPR40-knockout mice, where the insulinotropic effects of Fasiglifam were completely absent. plos.org

A significant focus of whole-organism research has been the investigation into the mechanisms of liver injury observed during clinical trials. oup.com Studies in rats, dogs, and cynomolgus monkeys have been instrumental in this area. oup.comoup.com A key finding from these animal models was the impairment of enterohepatic circulation and the accumulation of bile acids in the serum. oup.complos.org This was linked to the inhibition of critical hepatic bile acid transporters, including the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs), by both Fasiglifam and its primary metabolite, an acyl glucuronide (Fasiglifam-G). oup.complos.orgtandfonline.com The formation of this reactive acyl glucuronide metabolite is considered a dominant reason for the observed hepatotoxicity. oup.comresearchgate.netnih.gov Comparative in vivo metabolism studies showed that the formation of this metabolite was significantly higher in non-rodents (dogs and monkeys) compared to rats. oup.comresearchgate.net Furthermore, investigations in rats also pointed to the inhibition of mitochondrial respiration as another potential contributor to the compound's toxicity. oup.comtandfonline.com

The table below summarizes the whole organism models used and the key mechanistic findings.

| Animal Model | Key Mechanistic Finding | Research Focus | Citation(s) |

| Rats (ZDF, N-STZ-1.5, Sprague-Dawley, Wistar Kyoto) | Potentiates glucose-dependent insulin secretion (GSIS); Ago-allosteric modulator of GPR40, works with FFAs; Inhibition of hepatic transporters (Ntcp, Mrp2); Inhibition of mitochondrial function; Increased serum bile acids and bilirubin. | Efficacy & Toxicity | plos.orgmedchemexpress.comresearchgate.netoup.comtandfonline.com |

| Mice (GPR40-knockout, Diet-induced obese) | Insulinotropic effect is GPR40-dependent; Body weight reduction effects abolished in knockout model. | Efficacy & Target Validation | plos.orgresearchgate.netphysiology.org |

| Dogs (Beagle) | Formation of acyl glucuronide metabolite; Impaired bile acid transport. | Toxicity & Metabolism | oup.comoup.complos.org |

| Monkeys (Cynomolgus, Rhesus Macaque) | High formation of acyl glucuronide metabolite; Increased GLP-1 secretion. | Toxicity & Metabolism | oup.comoup.comphysiology.org |

The following table details specific biomarker changes observed in rat toxicity studies.

| Biomarker | Animal Model | Observation | Citation(s) |

| Alanine Aminotransferase (ALT) | Rat | Dose-related, significant increase. | oup.comresearchgate.net |

| Total Bilirubin | Rat | Dose-related increase (up to 9-fold). | oup.comresearchgate.net |

| Total Bile Acids (TBA) | Rat | Significant increase (up to 3.4-fold). | oup.comresearchgate.net |

Analytical Methodologies for C18h12f4n2o2s Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Baxdrodustat. High-performance liquid chromatography and gas chromatography are principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity analysis of Baxdrodustat due to its high resolution and sensitivity. jneonatalsurg.comresearchgate.net Reversed-phase HPLC is commonly the method of choice. jneonatalsurg.com

Method development for Baxdrodustat typically involves optimizing several parameters to achieve efficient separation from impurities and other matrix components. jneonatalsurg.com A C18 column is frequently used as the stationary phase, valued for its ability to separate a wide range of non-polar and moderately polar compounds. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the gradient and composition tailored to achieve the desired retention time and peak resolution. nih.govmmv.org Detection is commonly performed using a UV detector, as the aromatic and conjugated systems within the Baxdrodustat molecule absorb light in the UV spectrum. researchgate.netnih.gov

The validation of an HPLC method is crucial to ensure it is fit for its intended purpose. jneonatalsurg.com Key validation parameters include linearity, accuracy, precision, specificity, and robustness.

Table 1: Illustrative HPLC Parameters for Baxdrodustat Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. researchgate.netmmv.org |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Eluent to carry the analyte through the column. nih.govmmv.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.net |

| Detection | UV at specific wavelength (e.g., 220 nm) | Quantifies the analyte based on its UV absorbance. researchgate.net |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. wikipedia.orgelgalabwater.com For a compound like Baxdrodustat, which is a relatively large and complex organic molecule, direct GC analysis can be challenging due to its low volatility and thermal stability. elgalabwater.com Compounds must be vaporized without decomposition to be analyzed by GC. wikipedia.org

In many cases, derivatization is required to convert non-volatile compounds into a form suitable for GC analysis. elgalabwater.com This process involves a chemical reaction to modify the analyte, increasing its volatility and thermal stability. For Baxdrodustat, functional groups such as the carboxylic acid and secondary amine could potentially be derivatized.

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information. shimadzu.com GC-MS is particularly powerful, as it separates components of a mixture and then provides mass spectra for each, aiding in their identification. thermofisher.com The choice of column is critical, with different stationary phases providing varying levels of separation based on polarity. scielo.br

Table 2: General Gas Chromatography System Components

| Component | Function |

| Injector | Vaporizes the sample and introduces it into the carrier gas stream. shimadzu.com |

| Carrier Gas | An inert gas (e.g., Helium, Nitrogen) that transports the sample through the column. wikipedia.org |

| Column | A tube containing the stationary phase where separation occurs based on boiling point and polarity. wikipedia.org |

| Oven | Controls the temperature of the column to optimize separation. wikipedia.org |

| Detector | Measures the components as they elute from the column (e.g., FID, MS). shimadzu.com |

Spectroscopic Methods for Structural Characterization and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of Baxdrodustat and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine. uobasrah.edu.iq

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of the protons, while splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. uobasrah.edu.iq The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

¹⁹F NMR: Given that Baxdrodustat contains four fluorine atoms, ¹⁹F NMR is an essential technique. scholaris.ca It provides distinct signals for each unique fluorine environment, and the large chemical shift range of ¹⁹F NMR offers excellent signal dispersion. lcms.cz Coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides valuable structural information. man.ac.uknanalysis.com

Table 3: Predicted NMR Data for Baxdrodustat (Illustrative)

| Nucleus | Chemical Shift Range (ppm) | Key Features |

| ¹H | 0-10 ppm | Signals for aromatic, aliphatic, and N-H protons. Splitting patterns reveal connectivity. nih.gov |

| ¹³C | 0-220 ppm | Resonances for carbonyl, aromatic, and aliphatic carbons. nih.gov |

| ¹⁹F | -50 to -250 ppm (vs CFCl₃) | Signals corresponding to the CF₃ and single F substituents, showing characteristic shifts and couplings. colorado.edu |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For Baxdrodustat, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation. acdlabs.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C18H12F4N2O2S.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. scirp.orgresearchgate.net The analysis of this fragmentation pattern provides significant structural information, helping to confirm the connectivity of the different parts of the molecule. libretexts.orgraco.cat The fragmentation often occurs at weaker bonds or leads to the formation of stable ions. libretexts.org

Table 4: Expected Mass Spectrometry Data for Baxdrodustat

| Parameter | Expected Value/Information | Significance |

| Molecular Formula | C₁₈H₁₂F₄N₂O₂S | |

| Monoisotopic Mass | 412.0559 g/mol | Confirms elemental composition. |

| Ionization Mode | ESI+ or ESI- | Produces [M+H]⁺ or [M-H]⁻ ions. |

| [M+H]⁺ Ion (m/z) | 413.0637 | Primary ion observed in positive mode. |

| Fragmentation | MS/MS analysis of 413.0637 | Provides structural fragments for confirmation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of Baxdrodustat.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scholarsresearchlibrary.com The resulting spectrum shows absorption bands corresponding to specific functional groups. For Baxdrodustat, characteristic peaks would be expected for C=O (carbonyl), N-H (amine/amide), C-F (fluoroalkane), S=O (sulfone), and C=C (aromatic) bonds. This technique is excellent for confirming the presence of key functional groups. scholarsresearchlibrary.comdrawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. libretexts.org It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in Baxdrodustat. libretexts.org The spectrum typically shows one or more absorption maxima (λmax), which are characteristic of the compound's chromophores. uni-muenchen.de This technique is often used for quantitative analysis following the Beer-Lambert Law. libretexts.org

Table 5: Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Expected Features | Information Provided |

| IR | Bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), ~1300 & 1150 cm⁻¹ (S=O), ~1100-1400 cm⁻¹ (C-F) | Presence of key functional groups. |

| UV-Vis | Absorption maxima (λmax) in the 200-400 nm range | Confirmation of the conjugated electronic system. |

Advanced Analytical Methodologies and Method Validation

The quantitative and qualitative analysis of this compound, a compound commonly known as Celecoxib (B62257), relies on a suite of sophisticated analytical techniques. metfop.edu.inlatamjpharm.org The development and validation of these methods are critical to ensure the reliability, accuracy, and precision of research findings and quality control processes. metfop.edu.inresearchgate.net Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to demonstrate that an analytical procedure is suitable for its intended purpose. rjptonline.orgsynergyanalyticallabs.comnml.gov.np

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of this compound. metfop.edu.inrjptonline.org These methods typically employ a C18 stationary phase, which is a silica-based column bonded with octadecylsilane, providing a nonpolar environment for the separation of analytes. metfop.edu.inresearchgate.netwaters.com

Several studies have developed and validated RP-HPLC methods for the determination of this compound. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. metfop.edu.inrjptonline.orgwjpls.org The pH of the mobile phase and the ratio of organic to aqueous components are optimized to achieve efficient separation and a suitable retention time. scispace.comresearchgate.net Detection is frequently carried out using an ultraviolet (UV) or Diode Array Detector (DAD), with monitoring at wavelengths where the compound exhibits maximum absorbance, such as 220 nm, 254 nm, or 260 nm. metfop.edu.inscispace.comhumanjournals.comsigmaaldrich.com

For instance, one validated method utilized a mobile phase of acetonitrile, water, triethylamine, and orthophosphoric acid (600:400:1:1 v/v/v/v) with a C18 column, achieving a retention time of 9.5 minutes at a flow rate of 1.0 mL/min. metfop.edu.in Another stability-indicating HPLC method used a mobile phase of monobasic potassium phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (60:30:10 v/v/v) at a flow rate of 2.0 mL/min, with detection at 215 nm. rjptonline.org

Table 1: Examples of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 metfop.edu.in | Method 2 rjptonline.org | Method 3 scispace.com |

| Column | C18 | L11 (C18) | C18 µ-Bondapak |

| Mobile Phase | Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1) | Monobasic Potassium Phosphate Buffer (pH 3.0):Methanol:Acetonitrile (60:30:10) | KH2PO4 (0.01M, pH 4):Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.5 mL/min |

| Detection (UV) | 220 nm | 215 nm | 260 nm |

| Retention Time | 9.5 min | Not Specified | Not Specified |

Method validation for these HPLC techniques involves assessing several key performance characteristics to ensure the method is accurate, precise, and reliable. researchgate.netsynergyanalyticallabs.comwaters.cominab.ie

Specificity : The ability of the method to accurately measure the analyte in the presence of other components like excipients or degradation products is confirmed by the absence of interfering peaks at the retention time of the main compound. rjptonline.org

Linearity : This is established by analyzing a series of dilutions of the standard solution and plotting the peak area response against concentration. waters.com For this compound, linearity has been demonstrated over various concentration ranges, consistently yielding high correlation coefficients (r² > 0.999). wjpls.org

Accuracy : Accuracy is typically determined through recovery studies, where a known amount of the pure drug is added to a pre-analyzed sample. wjpls.org Reported recovery rates for this compound are consistently within the acceptable range of 98-102%. metfop.edu.inhumanjournals.com

Precision : This parameter is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.com The precision is expressed as the Relative Standard Deviation (RSD), with values well below the common limit of 2% for both intra-day and inter-day analyses, indicating a high degree of precision. metfop.edu.inhumanjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. waters.com For this compound analysis in human plasma, an LOQ of 10 ng/mL has been achieved, demonstrating the method's sensitivity. scispace.com

Table 2: Summary of Method Validation Parameters for this compound

| Validation Parameter | Finding | Reference |

| Linearity Range | 14000 - 26000 mcg | metfop.edu.in |

| Correlation Coefficient (r²) | > 0.999 | wjpls.org |

| Accuracy (% Recovery) | 99.53% - 99.75% | metfop.edu.in |

| Intra-day Precision (%RSD) | 0.410% | humanjournals.com |

| Inter-day Precision (%RSD) | 0.328% | humanjournals.com |

| Limit of Quantitation (LOQ) | 10 ng/mL (in plasma) | scispace.com |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the analysis of this compound. ias.ac.innih.gov This technique is particularly useful for identifying the compound and its metabolites in complex biological matrices. scispace.com Electrospray ionization (ESI) is a common ionization technique used for this compound. ias.ac.injku.at In ESI-MS analysis, the compound has been observed as a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 395. ias.ac.in High-Resolution Mass Spectrometry (HRMS) provides even more precise mass measurements, confirming the elemental composition. For example, HRMS (ESI) analysis calculated a mass of 397.0628 for the protonated molecule [M+H]⁺, with an experimental finding of 397.0634. jku.at

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. latamjpharm.orgresearchgate.netmsu.edu Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the molecular structure. amazonaws.comox.ac.uk Spectra are typically recorded in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). latamjpharm.orgamazonaws.com The chemical shifts (δ), measured in parts per million (ppm), provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous identification. latamjpharm.orglibretexts.orguwm.edu

C18h12f4n2o2s As a Tool in Chemical Biology and Drug Discovery Research

Utility of C18H12F4N2O2S in Target Validation Studies

The specificity of this compound for Itk makes it an exceptional chemical probe for validating the kinase's role in various physiological and pathological processes. By selectively inhibiting Itk, researchers can elucidate the downstream consequences of this inhibition and thereby confirm Itk as a potential therapeutic target for a range of disorders.

One of the most significant applications of this compound has been in the study of T-cell activation. Inhibition of Itk by this compound has been shown to block several key events in the T-cell activation cascade, including the tyrosine phosphorylation of phospholipase C-gamma 1 (PLCγ1), calcium mobilization, and the subsequent production of cytokines such as Interleukin-2 (IL-2). nih.govguidetomalariapharmacology.org These studies have been instrumental in validating Itk as a crucial regulator of T-cell-mediated immunity.

Furthermore, this compound has been employed to validate Itk as a target in the context of viral infections. Research has demonstrated that the compound can reduce HIV infection in primary CD4+ T cells, highlighting the role of Itk in the viral life cycle. nih.gov In the realm of inflammatory diseases, studies using this compound have helped to validate Itk as a target for conditions such as asthma and psoriasis. nih.govfrontiersin.org For instance, the compound has been shown to diminish lung inflammation in a murine model of ovalbumin-induced allergy/asthma. nih.gov

Table 1: Application of this compound in Target Validation Studies

| Research Area | Key Findings | Model System | Reference |

|---|---|---|---|

| T-Cell Activation | Inhibition of PLCγ1 phosphorylation, calcium mobilization, and IL-2 secretion. | Jurkat T-cells, primary human and mouse T-cells | nih.govguidetomalariapharmacology.org |

| HIV Infection | Reduction of HIV infection and attenuation of infection establishment in vitro. | Primary human CD4+ T-cells | nih.gov |

| Allergic Asthma | Significant reduction of lung inflammation and eosinophil infiltration. | Murine model of ovalbumin-induced allergy | nih.gov |

| Psoriasis | Amelioration of psoriasis-like skin inflammation upon topical application. | Imiquimod-induced psoriasis mouse model | frontiersin.org |

| Autoimmunity | Inhibition of T-cell proliferation and cytokine production. | In vitro and in vivo models | guidetomalariapharmacology.org |

This compound as a Lead Compound for Further Optimization in Drug Discovery